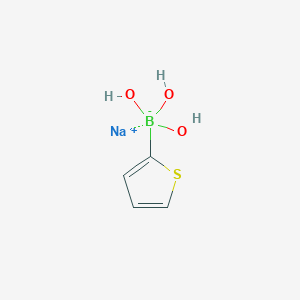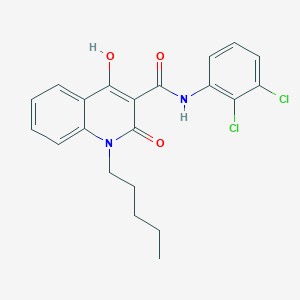
Z-LE(OMe)TD(OMe)-FMK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-LE(OMe)TD(OMe)-FMK, also known as Z-Leu-Glu(OMe)-Thr-Asp(OMe)-fluoromethylketone, is a synthetic peptide-based compound. It is primarily used as a protease inhibitor, particularly targeting caspases, which are enzymes involved in apoptosis (programmed cell death). This compound is valuable in scientific research for studying the mechanisms of apoptosis and for developing potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-LE(OMe)TD(OMe)-FMK involves multiple steps, starting with the protection of amino acids and their sequential coupling to form the peptide chain. The key steps include:
Protection of Amino Acids: The amino acids leucine, glutamic acid, threonine, and aspartic acid are protected using suitable protecting groups such as benzyloxycarbonyl (Z) and methoxy (OMe) groups.
Peptide Coupling: The protected amino acids are coupled sequentially using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The protecting groups are removed using appropriate reagents, such as trifluoroacetic acid (TFA) for Z groups and sodium methoxide for OMe groups.
Fluoromethylketone Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Chemical Reactions Analysis
Types of Reactions
Z-LE(OMe)TD(OMe)-FMK undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide chain.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The fluoromethylketone group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) under mild conditions.
Major Products Formed
Hydrolysis: Amino acids and small peptides.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Substituted fluoromethylketone derivatives.
Scientific Research Applications
Z-LE(OMe)TD(OMe)-FMK is widely used in scientific research, particularly in the following areas:
Chemistry: As a tool for studying peptide synthesis and protease inhibition.
Biology: For investigating the mechanisms of apoptosis and the role of caspases in cell death.
Medicine: Potential therapeutic applications in diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Industry: Used in the development of protease inhibitors for therapeutic use and as a research tool in drug discovery.
Mechanism of Action
Z-LE(OMe)TD(OMe)-FMK exerts its effects by irreversibly inhibiting caspases. The fluoromethylketone group reacts with the active site cysteine residue of caspases, forming a covalent bond and inactivating the enzyme. This inhibition prevents the cleavage of caspase substrates, thereby blocking the apoptotic pathway. The molecular targets include caspase-3, caspase-7, and caspase-9, which are key players in the execution phase of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Z-VAD-FMK: Another caspase inhibitor with a similar structure but different amino acid sequence.
Z-DEVD-FMK: Targets caspase-3 specifically.
Z-IETD-FMK: Targets caspase-8 specifically.
Uniqueness
Z-LE(OMe)TD(OMe)-FMK is unique due to its specific amino acid sequence and the presence of methoxy groups, which may influence its binding affinity and specificity towards different caspases. Its ability to inhibit multiple caspases makes it a versatile tool in apoptosis research.
Properties
Molecular Formula |
C30H43FN4O11 |
|---|---|
Molecular Weight |
654.7 g/mol |
IUPAC Name |
methyl (4S)-5-[[(2S,3R)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C30H43FN4O11/c1-17(2)13-22(34-30(43)46-16-19-9-7-6-8-10-19)28(41)32-20(11-12-24(38)44-4)27(40)35-26(18(3)36)29(42)33-21(23(37)15-31)14-25(39)45-5/h6-10,17-18,20-22,26,36H,11-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,43)(H,35,40)/t18-,20+,21+,22+,26+/m1/s1 |
InChI Key |
ARECPHKVCIQJRJ-XGRWUTGMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CCC(=O)OC)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 3-(3,4-dimethoxyphenyl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12052113.png)






![N-[(E)-(4-chlorophenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12052138.png)

![1-[3-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B12052147.png)


![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12052198.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12052204.png)
